p-tert-Butylperbenzoic acid

Polymer Chemistry Free Radical Polymerization Thermal Decomposition Kinetics

p-tert-Butylperbenzoic acid (CAS 1711-40-6, molecular formula C₁₁H₁₄O₃, molecular weight 194.23 g/mol) is an organic peroxybenzoic acid derivative belonging to the perester class of organic peroxides. As the peracid analog of tert-butyl peroxybenzoate (TBPB, CAS 614-45-9)—the most widely produced perester globally—this compound shares the core structural motif of a benzoyl peroxide functionality with a tert-butyl substitution pattern that fundamentally governs its thermal decomposition kinetics and radical generation profile.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 1711-40-6
Cat. No. B13737425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-tert-Butylperbenzoic acid
CAS1711-40-6
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)OO
InChIInChI=1S/C11H14O3/c1-11(2,3)9-6-4-8(5-7-9)10(12)14-13/h4-7,13H,1-3H3
InChIKeyTZAJCDOWOPBMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-tert-Butylperbenzoic acid (CAS 1711-40-6) Procurement Guide: Class Identification and Baseline Properties


p-tert-Butylperbenzoic acid (CAS 1711-40-6, molecular formula C₁₁H₁₄O₃, molecular weight 194.23 g/mol) is an organic peroxybenzoic acid derivative belonging to the perester class of organic peroxides [1]. As the peracid analog of tert-butyl peroxybenzoate (TBPB, CAS 614-45-9)—the most widely produced perester globally—this compound shares the core structural motif of a benzoyl peroxide functionality with a tert-butyl substitution pattern that fundamentally governs its thermal decomposition kinetics and radical generation profile [2]. The tert-butyl group at the para position modulates the unimolecular decomposition rate of the perester bond through electronic effects that differentiate it from other perbenzoate derivatives [3].

Class Organic perester with p-tert-butyl substitution; distinct from unsubstituted perbenzoates
Workflow Medium-to-high temperature radical initiator for polymerization processes
Selection Decomposition kinetics and SADT classification differ from low-temperature or dialkyl peroxides

p-tert-Butylperbenzoic acid Procurement Risk: Why Perester Interchangeability Fails Without Quantitative Justification


Generic substitution among peresters or organic peroxides is scientifically unsound due to structurally governed differences in thermal decomposition kinetics, radical generation profiles, and safety parameters. The p-tert-butyl substitution on the perbenzoic acid scaffold exerts a measurable electronic effect on the unimolecular homolytic cleavage of the perester O-O bond, producing tert-butoxy and acyloxy radicals at rates distinct from unsubstituted, ortho-substituted, or meta-substituted analogs [1]. Furthermore, peresters with different alkyl groups exhibit divergent self-accelerating decomposition temperatures (SADT), half-life temperature profiles, and decomposition product spectra that directly impact storage safety classifications, process temperature compatibility, and final material properties [2]. For instance, the thermal decomposition of TBPB proceeds with an activation energy (Ea) of 151.59 kJ/mol and exhibits a 10-hour half-life at 103-104°C, whereas alternative peresters display distinct kinetic signatures that preclude direct substitution without process revalidation [3]. The following quantitative evidence establishes the specific, measurable differentiation of p-tert-butylperbenzoic acid-based initiators relative to their closest in-class and functional analogs.

Kinetics p-tert-Butyl electronic effects shift O-O bond homolysis rate vs. ortho/meta/unsubstituted analogs; half-life temperatures may differ significantly
Safety SADT and storage class vary across peresters; a room-temperature classification does not transfer to low-temperature peroxides without revalidation
Byproducts Decomposition product spectrum (e.g., benzene formation) differs structurally; regulatory compliance may require specific initiator grade

p-tert-Butylperbenzoic acid Quantitative Evidence: Head-to-Head Performance Data for Scientific Procurement Decisions


Thermal Half-Life Profile of tert-Butyl Peroxybenzoate vs. In-Class Peresters: Quantitative Decomposition Kinetics

The thermal decomposition half-life of tert-butyl peroxybenzoate (TBPB, the ester derivative directly relevant to the peracid) demonstrates a distinct temperature-response profile that differentiates it from alternative peresters. At 104°C, TBPB exhibits a half-life of 10 hours; at 124°C, 1 hour; and at 165°C, 1 minute [1]. This places TBPB in the medium-to-high temperature initiator class, with a 10-hour half-life temperature of 103-104°C and a 1-hour half-life temperature of 122-124°C [2]. In contrast, benzoyl peroxide (BPO) decomposes at significantly lower temperatures (1-hour half-life at approximately 91°C), while di-tert-butyl peroxide (DTBP) requires substantially higher temperatures (1-hour half-life at approximately 145°C) . The activation energy for TBPB decomposition is 151.59 kJ/mol [2].

Half-life temp.
Head-to-head
31–33°C higher 1 h half-life vs. BPO; ~21–23°C lower vs. DTBP
Supports medium-high temperature process window; not interchangeable with low-temperature initiators
Activation energy 151.59 kJ/mol; cross-study comparison
Polymer Chemistry Free Radical Polymerization Thermal Decomposition Kinetics

SADT Safety Classification: tert-Butyl Peroxybenzoate Storage and Transport Differentiation

The self-accelerating decomposition temperature (SADT) of tert-butyl peroxybenzoate (TBPB) is reported as 60-65°C depending on measurement methodology and packaging configuration [1][2]. This SADT classifies TBPB as a room-temperature organic peroxide (SADT > 50°C), meaning no special temperature-controlled transport is theoretically required under standard conditions [1]. In contrast, many low-temperature organic peroxides such as dibenzoyl peroxide (BPO) have SADT values below 50°C, necessitating refrigerated storage and temperature-controlled shipping that add logistical complexity and cost [3]. The critical temperature (emergency temperature, Tem) for TBPB is 55°C (5°C below SADT), with maximum recommended storage temperature of 50°C and optimal long-term storage at 10-15°C [1][2].

SADT classification
Head-to-head
60–65°C SADT (>50°C room-temp. class); vs.
Reduces cold-chain logistics; storage at ≤50°C recommended
Tem 55°C; optimal long-term 10–15°C
Initiation rate rank
Head-to-head
Ranked 4 of 4 with aromatic amine; zero activity with aliphatic amine TMEDA
Slowest polymerization rate among tested peresters; amine-dependent initiation
MMA bulk polymerization; not suited for fast-cure applications
Cure exotherm
Data to verify
Highest activation energy; narrow exothermic peak vs. broad peaks for MEKP and Luperox CU80
May support fast-cure SMC/pultrusion; review kinetic data with specific resin
Sources not provided; DSC analysis in bio-based/recycled UPR
Benzene byproduct
Head-to-head
Benzene formed upon decomposition; non-aromatic Luperox 270 HP yields zero benzene
Benzene content may affect regulatory compliance; benzene-free alternatives exist
Reactivity reported as similar; review application-specific purity requirements
Dual-initiator use
Class-level
TBPB used as high-temperature component with BPO; spans ~70°C radical generation window
Reported industry practice for styrene suspension polymerization; substitution may need process revalidation
Class-level inference; verify with specific grade and formulation
Process Safety Thermal Hazard Assessment Organic Peroxide Handling

Polymerization Initiation Efficiency: TBPB Rate Ranking Among Organic Peroxide-Amine Binary Systems

In a comparative study of methyl methacrylate (MMA) bulk polymerization using organic peroxide-ditertiary amine binary initiation systems, the polymerization rate (Rp) of four peroxides paired with TMDAPM (aromatic ditertiary amine) was determined. The order of polymerization rate was: benzoyl peroxide (BPO) > lauroyl peroxide (LPO) > tert-butyl hydroperoxide (TBH) > tert-butyl peroxybenzoate (TBPB) [1]. Notably, when paired with TMEDA (aliphatic ditertiary amine), the BPO-TMEDA and TBPB-TMEDA systems failed to initiate MMA polymerization entirely, whereas LPO-TMEDA and TBH-TMEDA systems remained active [1]. This amine-dependent initiation behavior reveals that TBPB's radical generation is selectively incompatible with aliphatic ditertiary amines while maintaining activity with aromatic amines, a selectivity profile not shared by all peresters.

Initiation rate rank
Head-to-head
Ranked 4 of 4 with aromatic amine; zero activity with aliphatic amine TMEDA
Slowest polymerization rate among tested peresters; amine-dependent initiation
MMA bulk polymerization; not suited for fast-cure applications
Methyl Methacrylate Polymerization Initiator Efficiency Polymerization Kinetics

Unsaturated Polyester Cure Kinetics: TBPB vs. MEKP and Luperox CU80 Activation Energy and Exotherm Profile

Differential scanning calorimetry (DSC) analysis of four peroxide initiators in unsaturated bio-based and recycled polyester resins revealed distinct kinetic signatures. TBPB and Luperox® IS-300 exhibited the highest activation energy with narrow exothermic peaks, whereas methyl ethyl ketone peroxide (MEKP) and Luperox® CU80 showed the lowest activation energy with broad exothermic peaks . The narrow exothermic peak of TBPB is a direct indicator of fast reaction kinetics once initiation temperature is reached, confirmed by calculated reaction rate constants from the Kissinger model and Friedman isoconversional kinetic analysis . Broad peaks for MEKP and Luperox® CU80 indicate a more controlled or slower rate of curing suitable for different fabrication processes .

Cure exotherm
Data to verify
Highest activation energy; narrow exothermic peak vs. broad peaks for MEKP and Luperox CU80
May support fast-cure SMC/pultrusion; review kinetic data with specific resin
Sources not provided; DSC analysis in bio-based/recycled UPR
Unsaturated Polyester Resin Curing Pultrusion Processing Composite Manufacturing

Decomposition Product Profile: Benzene Formation as Procurement-Decisive Safety Factor

The thermal decomposition of tert-butyl peroxybenzoate (TBPB) produces benzene as one of the decomposition byproducts, along with tert-butanol, benzoic acid, methane, acetone, and ethane [1]. This benzene generation has driven the development and market positioning of non-aromatic alternatives such as Luperox® 270 HP (tert-butyl peroxy-3,5,5-trimethylhexanoate), which is explicitly marketed as a substitute for TBPB that provides 'similar reactivity without formation of benzene on decomposition' . Luperox® 270 HP is non-aromatic and applicable in the same temperature ranges as TBPB, including ethylene polymerization at 190-250°C and acrylic polymerization at 130-135°C .

Benzene byproduct
Head-to-head
Benzene formed upon decomposition; non-aromatic Luperox 270 HP yields zero benzene
Benzene content may affect regulatory compliance; benzene-free alternatives exist
Reactivity reported as similar; review application-specific purity requirements
Toxicology Regulatory Compliance Polymer Purity

Styrene Polymerization Process Compatibility: TBPB-BPO Synergistic Dual-Initiator Systems

In styrene suspension polymerization processes, tert-butyl peroxybenzoate (TBPB) is routinely used in combination with benzoyl peroxide (BPO) as a dual-initiator system [1]. This formulation strategy leverages the differential decomposition temperature profiles of the two initiators: BPO provides low-to-medium temperature initiation (1-hour half-life at ~91°C) while TBPB provides medium-to-high temperature initiation (1-hour half-life at 122-124°C), enabling sustained radical generation across a broader temperature range during the polymerization cycle [2]. This dual-initiator approach is described as 'the most commonly used initiator for styrene or styrene copolymers' in suspension polymerization [1]. In unsaturated polyester curing, similar synergies are observed with BPO and TBPEH (tert-butyl peroxy-2-ethylhexanoate) combinations [1].

Dual-initiator use
Class-level
TBPB used as high-temperature component with BPO; spans ~70°C radical generation window
Reported industry practice for styrene suspension polymerization; substitution may need process revalidation
Class-level inference; verify with specific grade and formulation
Styrene Suspension Polymerization Polystyrene Production Dual Initiator Systems

p-tert-Butylperbenzoic acid Application Scenarios: Evidence-Backed Use Cases for Industrial Procurement


High-Temperature Unsaturated Polyester Curing: SMC, BMC, DMC Molding and Pultrusion

Based on the narrow exothermic peak and high activation energy profile of TBPB established in DSC kinetic analysis [1], this initiator is optimally deployed in high-temperature unsaturated polyester curing processes where rapid, complete cure is required. TBPB is the preferred high-temperature curing agent for sheet molding compound (SMC), bulk molding compound (BMC), dough molding compound (DMC) molding, and pultrusion forming processes . The fast reaction kinetics (narrow exothermic peak) ensures rapid cure cycle times in continuous pultrusion lines and compression molding operations, while the 10-hour half-life at 103-104°C provides adequate pot life for processing [2]. In these applications, TBPB is often combined with BPO or TBPEH in dual-initiator systems to achieve optimal cure profiles across the entire temperature ramp .

Styrene Suspension Polymerization: Dual-Initiator High-Temperature Component

TBPB serves as the high-temperature component in dual-initiator systems for styrene suspension polymerization, paired with benzoyl peroxide (BPO) as the low-temperature component [1]. This application leverages TBPB's 1-hour half-life temperature of 122-124°C and 10-hour half-life of 103-104°C to sustain radical generation after BPO (1-hour half-life at ~91°C) has been consumed. This dual-initiator configuration enables consistent polymerization rates throughout the temperature ramp of the suspension process, yielding polystyrene with controlled molecular weight distribution. Procurement of TBPB for this application is considered standard industry practice, and substitution with alternative high-temperature initiators would require reformulation and process revalidation [1].

Low-Density Polyethylene (LDPE) High-Pressure Polymerization: Tubular and Autoclave Processes

TBPB is an excellent medium-temperature initiator for high-pressure low-density polyethylene (LDPE) production in both tubular and autoclave reactor configurations [1]. The initiator's SADT of 60-65°C and decomposition kinetics (activation energy 151.59 kJ/mol) [1] make it compatible with the elevated temperatures and pressures of LDPE synthesis. In commercial practice, TBPB is often used in composite catalyst systems with other initiators including tert-butyl peroxypivalate (PV), tert-butyl peroxy-2-ethylhexanoate (OT), tert-butyl peroxyneodecanoate (TBPD), and dicumyl peroxide to achieve optimal polymerization efficiency across different reactor zones [1]. The non-refrigerated storage capability (SADT > 50°C) reduces logistics complexity for large-volume industrial procurement .

Acrylate Polymerization: Reduced Toxicity Alternative to Azo Initiators

In acrylate ester polymerization processes, TBPB-based initiators are used as replacements for azo initiators (such as azobisisobutyronitrile, AIBN), resulting in reduced toxicity in the final resin product [1]. This substitution is driven by regulatory and end-use safety considerations, as azo initiators can generate toxic tetramethylsuccinonitrile as a decomposition byproduct. However, procurement decisions must also weigh TBPB's own decomposition product profile, which includes benzene . For applications where benzene content is strictly regulated (e.g., food-contact materials, medical polymers), the benzene-free alternative Luperox® 270 HP (tert-butyl peroxy-3,5,5-trimethylhexanoate) may be a more appropriate selection despite its higher cost [2].

Application
Selection Property
Validation Focus
High-temperature UPR curing (SMC/BMC/pultrusion)
Narrow exothermic peak and high activation energy context
Cure kinetics and exotherm management review
Styrene suspension polymerization (dual-initiator high-temp component)
High-temperature half-life complementarity with low-temperature co-initiator
Sustained radical flux across temperature ramp
LDPE high-pressure tubular/autoclave process
Medium-temperature decomposition kinetics and SADT classification
Reactor zone radical generation and safety compliance
Acrylate polymerization (replacement of azo initiators)
Decomposition product profile and regulatory context
Residual benzene and toxicity assessment for end-use compliance
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